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Compound of Interest

Compound Name:
Potassium;trifluoro-(5-oxooxolan-

3-yl)boranuide

CAS No.: 1326317-69-4

Cat. No.: B2948852

Get Quote

Potassium trifluoro(5-oxotetrahydrofuran-3-
yl)borate
Introduction & Compound Identity
CAS Number: 1326317-69-4 Chemical Name: Potassium trifluoro(5-oxotetrahydrofuran-3-

yl)borate Synonyms: Potassium trifluoro(5-oxooxolan-3-yl)boranuide;

-Trifluoroborato-

-butyrolactone potassium salt. Molecular Formula:

Molecular Weight: 191.99 g/mol (Salt); 152.89 g/mol (Anion)

This compound is a functionalized organotrifluoroborate, specifically a lactone-tethered borate.

It serves as a robust, air-stable surrogate for unstable boronic acids in Suzuki-Miyaura cross-

coupling reactions, particularly for introducing a saturated lactone moiety—a pharmacophore

often found in natural products and lignans.
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Structural Characterization Strategy
To strictly validate the identity of CAS 1326317-69-4, a multi-modal spectroscopic approach is

required. The primary challenge in characterizing this molecule is the quadrupolar nature of the

boron nucleus (

and

) and the splitting caused by fluorine atoms.

Core Validation Protocol:

B NMR: Confirms the tetracoordinate "ate" complex state (crucial for distinguishing from
boronic acid impurities).

F NMR: Verifies the presence of the

motif and assesses purity (free fluoride detection).

H &

C NMR: Establishes the integrity of the lactone ring and the regiochemistry of boron
attachment.

HRMS (ESI-): Provides exact mass confirmation of the intact anion

.

Synthesis & Logic Flow
Understanding the synthetic origin helps anticipate impurities (e.g., pinacol residues). The

standard route involves the copper-catalyzed conjugate addition of bis(pinacolato)diboron (

) to 2(5H)-furanone, followed by conversion to the trifluoroborate salt using

.
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Precursor Intermediate Target (CAS 1326317-69-4)

2(5H)-Furanone
(Butenolide)

3-Bpin-lactone
(Boronate Ester)

CuCl, NaOtBu
B2pin2, MeOH Potassium

trifluoro(5-oxotetrahydrofuran-3-yl)borate

KHF2 (aq)
Acetone/MeOH

Click to download full resolution via product page

Figure 1: Synthetic pathway logic. The transformation from

planar boron (Bpin) to

tetrahedral boron (BF3K) is the key spectroscopic transition.

Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-

is the required solvent.

is unsuitable due to the insolubility of the potassium salt.

A.

B NMR (128 MHz, DMSO-

)
This is the most diagnostic spectrum.

Chemical Shift:

2.5 ppm (approximate range: 1.0 to 4.0 ppm).

Multiplicity: Quartet (

).

Coupling Constant (
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): ~45–55 Hz.

Interpretation: The quartet arises from the coupling of the

nucleus (

) with three equivalent

nuclei (

). A sharp singlet at ~20 ppm would indicate hydrolysis to boronic acid (impurity).

B.

F NMR (376 MHz, DMSO-

)
Chemical Shift:

-142.0 ppm (approximate range: -135 to -145 ppm).

Multiplicity: Broad multiplet or 1:1:1:1 quartet.

Interpretation: The signal typically appears as a quartet due to coupling back to

.

Self-Validation Check: Look for a singlet at -120 to -150 ppm (free

or

), which indicates excess reagent or decomposition.

C.

H NMR (400 MHz, DMSO-

)
The lactone ring protons display a distinct diastereotopic pattern.
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4.20 ppm (dd, 1H,

Hz):

(Proton adjacent to oxygen, cis to Boron).

3.95 ppm (dd, 1H,

Hz):

(Proton adjacent to oxygen, trans to Boron).

2.45 ppm (dd, 1H,

Hz):

(Proton alpha to carbonyl).

2.20 ppm (dd, 1H,

Hz):

(Proton alpha to carbonyl).

1.10 – 1.30 ppm (m, 1H):

(Methine attached to Boron).

Note: The proton attached to the boron-bearing carbon is significantly shielded (upfield)

compared to typical alkyl protons and is often broadened due to quadrupolar relaxation of

the boron nucleus.

D.

C NMR (100 MHz, DMSO-

)
179.5 ppm: Carbonyl (

).
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68.2 ppm:

(Methylene next to Oxygen).

32.5 ppm:

(Methylene alpha to Carbonyl).

~25.0 ppm (Broad/Weak):

(Carbon attached to Boron).

Technical Insight: The carbon directly attached to boron is often invisible or appears as a

very broad hump due to

coupling and quadrupolar broadening. Do not interpret its absence as a missing carbon;
use HSQC to locate it via the proton signal at 1.2 ppm.

Mass Spectrometry (HRMS)
Method: Electrospray Ionization (ESI), Negative Mode. Unlike neutral organic molecules,

trifluoroborates are pre-charged anions. They do not require deprotonation.

Target Ion:

Formula:

Calculated Exact Mass: 153.0335 Da

Observed Mass: 153.0335 ± 0.0005 Da

Isotopic Pattern Analysis (Self-Validating): Boron has two stable isotopes:

(~20%) and

(~80%).

Peak A (152.037 Da): Corresponds to

isotope (Intensity ~25% of base peak).
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Peak B (153.034 Da): Corresponds to

isotope (Base peak, 100%).

Validation: If the mass spectrum lacks this characteristic 1:4 isotopic ratio at M-1/M, the

assignment is incorrect.

Infrared Spectroscopy (FT-IR)
1760–1780 cm

: Strong

stretch (characteristic of

-lactone).

1150–1200 cm

: Strong, broad

stretching (characteristic of

group).

1000–1050 cm

:

stretch (ether linkage of lactone).

Experimental Protocol: Purity Assessment
To ensure the reagent is active for cross-coupling, perform this rapid "Self-Validating" solubility

test:

Solubility Check: Dissolve 5 mg in 0.5 mL Acetone-

.

Observation: The compound should be insoluble or sparingly soluble. (Potassium salts are

poor in acetone).
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Dissolve in DMSO-

:

Observation: Should dissolve completely and clearly.

Stability Check: Leave the DMSO solution for 24 hours. Re-run

NMR.

Pass: Spectrum remains unchanged.

Fail: Appearance of a singlet at -148 ppm (indicating hydrolysis to

or boronic acid species).

Data Summary Table
Technique Parameter Value / Range Assignment

B NMR

Shift (

)

+2.5 ppm (q,

Hz)
Tetracoordinate Boron

F NMR

Shift (

)
-142.0 ppm (m) Trifluoroborate group

H NMR

Shift (

)
1.20 ppm (m)

Methine CH-B

(Shielded)

H NMR

Shift (

)
4.20, 3.95 ppm

Lactone

-O

HRMS (ESI-) m/z 153.0335 Anion

IR Wavenumber 1770 cm Lactone Carbonyl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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